4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine
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Overview
Description
4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the chloro, hydroxyethylamino, methylpiperazino, and methylthio groups through a series of substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substitutions, such as:
- 4-Chloro-2-(2-hydroxyethylamino)-5-methylthiopyrimidine
- 4-Chloro-6-(4-methylpiperazino)-5-methylthiopyrimidine
- 2-(2-Hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine
Uniqueness
What sets 4-Chloro-2-(2-hydroxyethylamino)-6-(4-methylpiperazino)-5-methylthiopyrimidine apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications where other similar compounds may not be as effective.
Properties
CAS No. |
55921-70-5 |
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Molecular Formula |
C12H20ClN5OS |
Molecular Weight |
317.84 g/mol |
IUPAC Name |
2-[[4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanylpyrimidin-2-yl]amino]ethanol |
InChI |
InChI=1S/C12H20ClN5OS/c1-17-4-6-18(7-5-17)11-9(20-2)10(13)15-12(16-11)14-3-8-19/h19H,3-8H2,1-2H3,(H,14,15,16) |
InChI Key |
RUDQYVYWAGQGNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=NC(=N2)NCCO)Cl)SC |
Origin of Product |
United States |
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